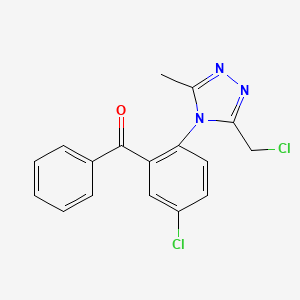
(5-Chloro-2-(3-(chloromethyl)-5-methyl-4H-1,2,4-triazol-4-yl)phenyl)(phenyl)methanone
Cat. No. B1603500
M. Wt: 346.2 g/mol
InChI Key: CPBUCUDVFXOMHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04082764
Procedure details


A solution of 33 parts of 6-chloro-3-chloroacetylamino-3,4-dihydro-4-hydroxy-2-methyl-4-phenylquinazoline in 500 volume parts of formic acid is refluxed for 2.5 hours, followed by subjecting to distillation to remove the excess formic acid. The resulting residue is neutralized with a saturated aqueous solution of sodium bicarbonate, and extracted with ethylacetate. The ethyl acetate layer is washed with water and dried over sodium sulfate, followed by distilling off the solvent. The resulting product is recovered by filtration and washed with ether and then dried, whereby 5-chloro-2-(3-chloromethyl-5-methyl-s-triazol-4-yl) benzophenone are obtained as crystals. Recrystallization from acetoneether gives colorless granules melting at 140° to 142° C. Yield: 86%.
[Compound]
Name
33
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
6-chloro-3-chloroacetylamino-3,4-dihydro-4-hydroxy-2-methyl-4-phenylquinazoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([CH3:12])[N:6]([NH:13][C:14](=O)[CH2:15][Cl:16])[C:5]2([OH:24])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>C(O)=O>[Cl:1][C:2]1[CH:11]=[CH:10][C:9]([N:8]2[C:7]([CH3:12])=[N:6][N:13]=[C:14]2[CH2:15][Cl:16])=[C:4]([CH:3]=1)[C:5]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)=[O:24]
|
Inputs


Step One
[Compound]
|
Name
|
33
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
6-chloro-3-chloroacetylamino-3,4-dihydro-4-hydroxy-2-methyl-4-phenylquinazoline
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C2C(N(C(=NC2=CC1)C)NC(CCl)=O)(C1=CC=CC=C1)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(=O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
by subjecting to distillation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the excess formic acid
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethylacetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The ethyl acetate layer is washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
by distilling off the solvent
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting product is recovered by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=CC(=C(C(=O)C2=CC=CC=C2)C1)N1C(=NN=C1C)CCl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 86% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
